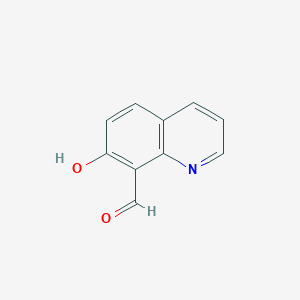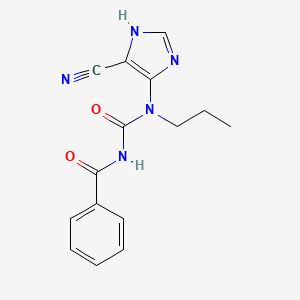
D-glucose-5,6-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucose-5,6-13C2: is a stable isotope-labeled form of D-glucose, where the carbon atoms at positions 5 and 6 are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-glucose-5,6-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% isotopic purity . The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: D-glucose-5,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying metabolic pathways and enzyme mechanisms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate and nitric acid. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under mild conditions to reduce the glucose molecule.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, with conditions tailored to facilitate the replacement of specific functional groups.
Major Products: The major products formed from these reactions include various glucose derivatives, which are used to study biochemical processes and metabolic pathways.
Applications De Recherche Scientifique
Chemistry: D-glucose-5,6-13C2 is used as a tracer in metabolic studies to investigate the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage in living organisms .
Biology: In biological research, this compound is used to study the role of glucose in cellular processes. It aids in the investigation of glucose transport, glycolysis, and other metabolic pathways .
Medicine: this compound is employed in medical research to study glucose metabolism in various diseases, including diabetes and cancer. It helps in understanding the alterations in glucose metabolism associated with these conditions .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry .
Mécanisme D'action
D-glucose-5,6-13C2 exerts its effects by participating in metabolic pathways similar to natural glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways .
Comparaison Avec Des Composés Similaires
- D-glucose-1,2-13C2
- D-glucose-2,5-13C2
- D-glucose-13C6
Uniqueness: D-glucose-5,6-13C2 is unique due to the specific labeling at positions 5 and 6, which allows for targeted studies of metabolic pathways involving these carbon atoms. This specificity makes it particularly valuable in research focused on the detailed mechanisms of glucose metabolism .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1 |
Clé InChI |
GZCGUPFRVQAUEE-TWXOKBJSSA-N |
SMILES isomérique |
[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)


![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)

![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)



![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)
![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
